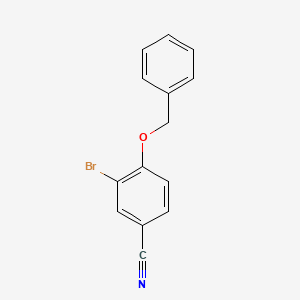

3-Bromo-4-(phenylmethoxy)-benzonitrile

Description

Significance of Aromatic Nitriles as Versatile Synthons in Organic Chemistry

Aromatic nitriles, characterized by a cyano (-C≡N) group attached to an aromatic ring, are highly valued as versatile synthons in organic synthesis. The nitrile group can be readily transformed into a variety of other functional groups, including amines, carboxylic acids, amides, and tetrazoles, making aromatic nitriles key intermediates in the construction of complex molecules. This versatility allows chemists to introduce nitrogen-containing functionalities and build intricate molecular frameworks that are often found in biologically active compounds and functional materials.

Research Context of Halogenated Benzonitrile (B105546) Scaffolds in Modern Synthesis

The introduction of a halogen atom onto a benzonitrile scaffold significantly enhances its synthetic utility. Halogenated benzonitriles are widely employed in medicinal chemistry and materials science. The presence of a halogen, such as bromine, not only influences the electronic properties of the aromatic ring but also provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. chemicalbook.com These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular structures that would be difficult to access through other means. chemicalbook.com The strategic placement of a halogen atom can also impart specific biological activities or material properties.

Role of Benzyloxy-Substituted Aromatic Compounds in Advanced Synthetic Strategies

The benzyloxy group, a benzyl (B1604629) group linked to an oxygen atom, is a common substituent in advanced synthetic strategies, particularly in medicinal chemistry and natural product synthesis. google.com It is often employed as a protecting group for hydroxyl functionalities due to its stability under a wide range of reaction conditions and its relatively straightforward removal. Beyond its role as a protecting group, the benzyloxy moiety can also influence the pharmacokinetic and pharmacodynamic properties of a molecule. google.com In asymmetric synthesis, chiral benzyloxy-substituted ligands have been shown to induce high levels of enantioselectivity in various metal-catalyzed reactions. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-phenylmethoxybenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrNO/c15-13-8-12(9-16)6-7-14(13)17-10-11-4-2-1-3-5-11/h1-8H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQOOGFABDFSRFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C#N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Chemical Profile of 3 Bromo 4 Phenylmethoxy Benzonitrile

3-Bromo-4-(phenylmethoxy)-benzonitrile is a trifunctionalized aromatic compound that incorporates a bromine atom, a benzyloxy group, and a nitrile group on a benzene (B151609) ring. This unique combination of functional groups makes it a valuable intermediate for further chemical transformations.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 317358-76-2 |

| Molecular Formula | C₁₄H₁₀BrNO |

| Molecular Weight | 288.14 g/mol |

| Appearance | Pale yellow solid |

| Melting Point | 98-100 °C |

Synthesis of 3 Bromo 4 Phenylmethoxy Benzonitrile

The primary and most common synthesis of 3-Bromo-4-(phenylmethoxy)-benzonitrile involves the Williamson ether synthesis. This method utilizes the reaction between 3-bromo-4-hydroxybenzonitrile (B56826) and benzyl (B1604629) bromide in the presence of a base, such as potassium carbonate, in a suitable solvent like acetone (B3395972). The reaction proceeds via nucleophilic substitution, where the phenoxide ion of 3-bromo-4-hydroxybenzonitrile attacks the benzylic carbon of benzyl bromide, displacing the bromide ion to form the desired ether linkage. This synthetic route is efficient and provides a good yield of the final product. google.com

Spectroscopic Data of 3 Bromo 4 Phenylmethoxy Benzonitrile

The structure of 3-Bromo-4-(phenylmethoxy)-benzonitrile has been confirmed through various spectroscopic techniques. The key spectral data are summarized below.

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data |

|---|---|

| Infrared (IR) | νmax 2224 cm⁻¹ (C≡N) |

| ¹H NMR (500 MHz, CDCl₃) | δ 7.84 (d, J=2.1Hz, 1H), 7.54 (dd, J=8.6, 2.1Hz, 1H), 7.47-7.32 (m, 5H), 6.97 (d, J=8.6Hz, 1H), 5.22 (s, 2H) |

| ¹³C NMR (125 MHz, CDCl₃) | δ 158.6, 136.9, 135.3, 133.1, 128.9, 128.5, 127.1, 117.8, 113.5, 113.0, 105.6, 71.1 |

Research Applications and Synthetic Utility

Retrosynthetic Disconnections and Strategic Precursor Identification

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. For this compound, two logical disconnections guide the synthetic strategy: the carbon-oxygen (C-O) ether bond and the carbon-bromine (C-Br) bond.

C-O Ether Bond Disconnection : This is the most common and strategically sound approach. Cleavage of the benzylic ether bond points to two primary precursors: 3-Bromo-4-hydroxybenzonitrile (B56826) and a suitable benzylating agent, such as benzyl (B1604629) bromide or benzyl chloride . This pathway utilizes a classical Williamson ether synthesis, a reliable and high-yielding method for forming ethers.

C-Br Bond Disconnection : An alternative disconnection involves breaking the C-Br bond. This suggests 4-(phenylmethoxy)-benzonitrile as the immediate precursor, which would require a subsequent bromination step. However, controlling the regioselectivity of bromination on this substrate can be challenging, as the benzyloxy group is an ortho-, para-director, potentially leading to a mixture of products.

Based on efficiency and selectivity, the strategy involving the O-alkylation of 3-Bromo-4-hydroxybenzonitrile is the preferred route for synthesizing the target molecule. chemicalbook.com This identifies 3-Bromo-4-hydroxybenzonitrile as the key strategic intermediate.

Synthesis of Halogenated Benzonitrile (B105546) Intermediates

The successful synthesis of this compound hinges on the efficient preparation of the crucial intermediate, 3-Bromo-4-hydroxybenzonitrile. This can be achieved through several established methodologies.

Methodologies for Bromobenzonitrile Synthesis

The synthesis of bromobenzonitriles can be approached in two primary ways: by building the aromatic ring with the desired substituents already in place or by introducing the bromine atom to a pre-existing benzonitrile derivative.

A classic method for introducing a bromine atom onto an aromatic ring is the Sandmeyer reaction . wikipedia.orgnih.gov This versatile reaction transforms an aryl amine into an aryl halide via a diazonium salt intermediate. byjus.commasterorganicchemistry.com The process involves two main steps:

Diazotization : An aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like HBr) at low temperatures (0–5 °C) to form a diazonium salt.

Substitution : The resulting diazonium salt is then treated with a copper(I) bromide (CuBr) solution, which catalyzes the replacement of the diazonium group (-N₂⁺) with a bromine atom, releasing nitrogen gas. byjus.comgoogle.com

This method is particularly useful for introducing bromine in positions that are not easily accessible through direct electrophilic substitution.

Functionalization of Aryl Nitriles for Halogen Introduction

Direct halogenation of an existing aryl nitrile is often a more direct route. mt.com The key intermediate, 3-Bromo-4-hydroxybenzonitrile, can be synthesized by the direct bromination of 4-hydroxybenzonitrile (B152051) . researchgate.net

In this electrophilic aromatic substitution reaction, the hydroxyl (-OH) group is a strongly activating, ortho-, para-directing group, while the nitrile (-CN) group is a deactivating, meta-directing group. The powerful directing effect of the hydroxyl group overrides that of the nitrile group, directing the incoming bromine electrophile to the positions ortho to the -OH group (positions 3 and 5). Due to steric considerations and the electronic influence of the nitrile group, bromination occurs selectively at the 3-position. researchgate.net

A typical procedure involves treating 4-hydroxybenzonitrile with bromine in a suitable solvent system. researchgate.net The reaction conditions can be optimized to achieve high yields of the desired mono-brominated product.

| Reactant | Reagent | Solvent | Temperature | Yield | Reference |

| 4-hydroxybenzonitrile | Bromine, Iodine | Dichloromethane, DMF | <10°C | 88.2% | researchgate.netresearchgate.net |

This table is interactive and can be sorted by column.

Construction of the Benzyloxy Moiety

The final step in the primary synthetic route is the formation of the benzyloxy ether linkage. This is typically accomplished through a nucleophilic substitution reaction.

O-Alkylation Reactions Utilizing Benzyl Halides and Phenols

The formation of the ether bond in this compound is achieved via the Williamson ether synthesis . masterorganicchemistry.com This method involves the O-alkylation of the phenolic hydroxyl group in 3-Bromo-4-hydroxybenzonitrile. chemicalbook.com

The reaction proceeds by first deprotonating the phenol (B47542) with a suitable base to form a more nucleophilic phenoxide ion. This phenoxide then attacks a benzyl halide, such as benzyl bromide, displacing the halide and forming the ether. libretexts.org A variety of bases and solvents can be employed, with the choice depending on the specific reactivity of the substrates. Anhydrous potassium carbonate in a polar aprotic solvent like acetone (B3395972) or DMF is commonly used for this transformation. researchgate.net

| Phenol | Alkylating Agent | Base | Solvent | Conditions | Yield | Reference |

| 3-Bromo-4-hydroxybenzonitrile | 1-bromo-2-methylpropane* | K₂CO₃ | Acetone | Reflux, 8h | 89.3% | researchgate.net |

Note: The reference describes the synthesis of an isobutoxy derivative, but the methodology is directly applicable to benzylation using benzyl bromide. This table is interactive and can besorted by column.

Nucleophilic Substitution Strategies for Ether Formation

The Williamson ether synthesis is a classic example of a bimolecular nucleophilic substitution (Sₙ2) reaction. masterorganicchemistry.comlibretexts.org The key mechanistic steps are:

Acid-Base Reaction : A base removes the acidic proton from the hydroxyl group of 3-Bromo-4-hydroxybenzonitrile, creating a potent phenoxide nucleophile.

Sₙ2 Attack : The negatively charged oxygen of the phenoxide attacks the electrophilic carbon atom of the benzyl halide. This occurs in a single, concerted step where the new C-O bond forms simultaneously as the carbon-halide bond breaks.

For this reaction to be efficient, the alkylating agent should be sterically unhindered. libretexts.org Benzyl halides are ideal substrates because they are primary halides, which readily undergo Sₙ2 reactions with minimal competing elimination (E2) side reactions. chem-station.com The use of polar aprotic solvents like DMF or acetonitrile (B52724) can accelerate the reaction by solvating the cation of the base while leaving the nucleophilic anion relatively free to react. chem-station.com

Installation of the Nitrile Functionality

The introduction of the cyano group is a critical step in the synthesis of the target molecule. Various methods, including transition metal-catalyzed reactions and classical organic transformations, can be employed for this purpose.

Transition Metal-Catalyzed Cyanation of Aryl Halides

Transition metal-catalyzed cyanation reactions are powerful tools for the formation of aryl nitriles from aryl halides. Both palladium and copper-based catalytic systems have been extensively developed for this transformation.

The Rosenmund-von Braun reaction, a classic method, involves the cyanation of aryl halides using an excess of copper(I) cyanide at high temperatures in polar solvents like DMF, nitrobenzene, or pyridine. organic-chemistry.org The mechanism is believed to involve the oxidative addition of the aryl halide to a copper(I) species, forming a Cu(III) intermediate, which then undergoes reductive elimination to yield the aryl nitrile. organic-chemistry.org However, the harsh reaction conditions and the use of stoichiometric amounts of toxic copper cyanide can make product purification difficult and limit the reaction's functional group tolerance. organic-chemistry.org

Modern advancements have led to the development of milder and more efficient copper-catalyzed domino halide exchange-cyanation procedures. organic-chemistry.org These methods often use catalytic amounts of a copper source, such as copper(I) iodide, in the presence of an iodide salt and a suitable ligand. organic-chemistry.org This approach allows for the in situ conversion of aryl bromides to more reactive aryl iodides, facilitating the subsequent cyanation under less stringent conditions. organic-chemistry.org Various cyanide sources can be employed, including benzyl cyanide and formamide, which can be more environmentally benign alternatives to highly toxic alkali cyanides. researchgate.net

Palladium-catalyzed cyanation reactions offer another versatile route to aryl nitriles. rsc.org These reactions have seen significant development, addressing initial challenges such as catalyst poisoning by the cyanide ion. nih.gov Modern palladium-catalyzed methods often utilize potassium hexacyanoferrate(II) (K4[Fe(CN)6]) as a less toxic and more manageable cyanide source. rsc.orgnih.gov The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the cyanide source and subsequent reductive elimination to afford the aryl nitrile. rsc.org These reactions can be performed under relatively mild conditions and tolerate a wide range of functional groups. nih.govchinesechemsoc.org

| Catalyst System | Cyanide Source | Key Features |

| Copper-based | CuCN, NaCN, Benzyl Cyanide, Formamide | Traditional methods require harsh conditions; modern variations offer milder conditions and catalytic copper usage. organic-chemistry.orgorganic-chemistry.orgresearchgate.net |

| Palladium-based | K4[Fe(CN)6], Zn(CN)2, NCTS | Highly efficient and versatile, with good functional group tolerance; catalyst deactivation by cyanide can be a challenge. rsc.orgnih.gov |

Dehydration of Amides and Aldoximes for Nitrile Formation

The dehydration of primary amides and aldoximes provides a cyanide-free pathway to nitriles. This transformation can be achieved using a variety of dehydrating agents.

The dehydration of amides can be accomplished using reagents such as phosphorus oxychloride (POCl3) or sulfur trioxide-tertiary amine adducts. google.comyoutube.com The reaction with POCl3 is a classic method that proceeds under relatively harsh conditions. A more recent and milder approach involves the use of a sulfur trioxide-triethylamine adduct in a basic medium, which can provide high yields of nitriles in a short reaction time. google.com Another efficient method utilizes a catalytic Appel-type dehydration with oxalyl chloride, triethylamine, and triphenylphosphine (B44618) oxide as a catalyst, often completing in under 10 minutes. organic-chemistry.org

Aldoximes can also be readily converted to nitriles through dehydration. rhhz.netresearchgate.net A range of reagents can effect this transformation, including triphenylphosphine in combination with N-halosuccinimides or N,N,N',N'-tetrachlorobenzene-1,3-disulfonamide (TCBDA). rhhz.net Heating aldoximes in N,N-dimethylformamide (DMF) at elevated temperatures has also been shown to be an effective method for their dehydration to nitriles. researchgate.net

Alternative Cyano-Group Introduction Methods in Aromatic Systems

The Sandmeyer reaction is a well-established and versatile method for introducing a cyano group onto an aromatic ring. wikipedia.orglscollege.ac.innih.gov This reaction proceeds via the diazotization of a primary aromatic amine to form a diazonium salt, which is then treated with a copper(I) cyanide salt to yield the corresponding aryl nitrile. wikipedia.orgnbinno.com The reaction is initiated by a one-electron transfer from the copper(I) catalyst to the diazonium salt, leading to the formation of an aryl radical and the loss of nitrogen gas. lscollege.ac.in The aryl radical then reacts with the copper-bound cyanide to form the final product. lscollege.ac.in The Sandmeyer reaction is known for its broad applicability and is a cornerstone in the synthesis of aromatic nitriles. nih.govnbinno.com Recent advancements include the development of electrochemical variations of the Sandmeyer reaction, offering a more sustainable approach.

Convergent and Stepwise Total Synthesis Approaches for the Target Compound and Related Analogs

The synthesis of this compound can be approached through both convergent and stepwise strategies.

A plausible stepwise synthesis would commence with a readily available starting material such as 4-hydroxybenzonitrile. researchgate.netresearchgate.net The first step would involve the selective bromination of the aromatic ring at the position ortho to the hydroxyl group. This can be achieved using a suitable brominating agent. Following bromination, the hydroxyl group would be protected, for instance, by etherification with benzyl bromide to install the phenylmethoxy group, yielding the target compound. researchgate.net

Alternatively, a convergent approach might involve the synthesis of two key fragments that are then coupled together. For example, one fragment could be a suitably substituted aromatic ring containing the bromo and phenylmethoxy groups, which is then subjected to a cyanation reaction as described in the previous sections to install the nitrile functionality.

Advanced Catalytic Approaches in Halobenzonitrile Functionalization

Once the this compound core has been synthesized, the bromine atom serves as a versatile handle for further functionalization through various cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira) for Aryl-Aryl and Aryl-Alkyne Bond Formation

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. rsc.orgwikipedia.orgrsc.orgyoutube.com

The Suzuki-Miyaura coupling reaction is a powerful method for forming aryl-aryl bonds. youtube.comnih.gov This reaction involves the coupling of an aryl halide, such as this compound, with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govresearchgate.net The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the organoboron compound and subsequent reductive elimination to afford the coupled product. youtube.com This reaction is known for its mild conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids. nih.gov

The Sonogashira coupling reaction provides an efficient route to aryl-alkyne bonds by coupling an aryl halide with a terminal alkyne. organic-chemistry.orgresearchgate.net This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orgresearchgate.net The catalytic cycle is thought to involve the formation of a copper acetylide intermediate, which then undergoes transmetalation with a palladium(II) species generated from the oxidative addition of the aryl halide to the palladium(0) catalyst. organic-chemistry.org Reductive elimination then yields the aryl-alkyne product. organic-chemistry.org Copper-free Sonogashira coupling protocols have also been developed. organic-chemistry.orgpitt.edu

| Cross-Coupling Reaction | Coupling Partner | Bond Formed | Key Features |

| Suzuki-Miyaura | Organoboron reagent (e.g., boronic acid) | Aryl-Aryl | Mild conditions, high functional group tolerance, commercially available reagents. nih.govresearchgate.net |

| Sonogashira | Terminal alkyne | Aryl-Alkyne | Efficient for forming C(sp2)-C(sp) bonds, typically requires a copper co-catalyst. organic-chemistry.orgresearchgate.net |

Nickel-Catalyzed Transformations in Benzonitrile Chemistry

Nickel-catalyzed cyanation reactions have emerged as a powerful and cost-effective alternative to palladium-catalyzed methods for the synthesis of benzonitriles. These transformations often involve the cross-coupling of aryl halides or pseudohalides with a cyanide source. A variety of cyanide sources can be employed, each with its own advantages and challenges.

Recent advancements have focused on the use of less toxic and more manageable cyanating agents. For instance, zinc cyanide (Zn(CN)2) has been successfully used in nickel-catalyzed cyanations of aryl sulfonates, fluorosulfonates, and sulfamates, effectively cleaving the C-O bond. organic-chemistry.org These reactions often utilize a nickel(II) precatalyst, a bidentate phosphine (B1218219) ligand, and a reducing agent like zinc powder. The addition of an activator such as 4-(dimethylamino)pyridine (DMAP) can be crucial for facilitating the transmetalation step. organic-chemistry.org

Another significant development is the use of potassium ferrocyanide (K4[Fe(CN)6]), a non-toxic and readily available cyanide source. Nickel-catalyzed cyanation of (hetero)aryl electrophiles with K4[Fe(CN)6] has been demonstrated to be a practical and scalable method. researchgate.net These reactions are often carried out in biphasic aqueous conditions to overcome the low solubility of the cyanide source in organic solvents. researchgate.net

The table below provides examples of nickel-catalyzed cyanation reactions for the synthesis of various benzonitriles:

| Aryl Electrophile | Cyanide Source | Catalyst/Ligand | Conditions | Yield | Reference |

| Aryl sulfonates | Zn(CN)2 | NiBr2(DME)/dppb | DMAP, Zn, 50-100 °C | Good | organic-chemistry.org |

| (Hetero)aryl bromides | K4[Fe(CN)6] | Ni(II) precatalyst/JosiPhos ligand | Biphasic aqueous conditions | Good | researchgate.net |

| Unactivated alkyl chlorides/bromides | Zn(CN)2 | NiCl2·6H2O or Ni(acac)2 | - | Good | nih.gov |

Photoredox catalysis has also been combined with nickel catalysis to achieve the cyanation of aryl halides under benign conditions. This dual catalytic approach allows the reaction to proceed at room temperature using visible light, avoiding the need for high temperatures and air-sensitive ligands. chinesechemsoc.orgchinesechemsoc.org

Other Transition Metal-Mediated Syntheses of Substituted Benzonitriles

Besides nickel, other transition metals, most notably palladium and copper, are widely used to catalyze the synthesis of substituted benzonitriles.

Palladium-Catalyzed Cyanation: Palladium catalysis is a well-established and highly versatile method for the cyanation of aryl halides and triflates. rsc.org Modern palladium-catalyzed protocols often utilize sophisticated phosphine ligands that promote efficient catalytic turnover and tolerate a wide range of functional groups. nih.gov Potassium ferrocyanide has also been successfully employed as a non-toxic cyanide source in palladium-catalyzed cyanations, offering a safer alternative to traditional cyanide salts. organic-chemistry.org The use of Pd/C as a heterogeneous catalyst provides a practical method for the cyanation of aryl halides, with the advantage of easy catalyst separation and recycling. organic-chemistry.org

Copper-Catalyzed Cyanation: Copper-catalyzed cyanation, historically known as the Rosenmund-von Braun reaction, has seen significant improvements, allowing for milder reaction conditions and the use of catalytic amounts of copper. organic-chemistry.org Copper catalysis is particularly attractive due to the low cost and low toxicity of copper salts. Modern protocols often employ ligands such as 1,2-diamines to accelerate the reaction. tezu.ernet.in Innovations in this area include the use of benzyl nitrile as a cyanide anion surrogate in a cascade process involving aerobic C-H oxidation. rsc.org

The following table summarizes examples of palladium- and copper-catalyzed cyanation reactions:

| Aryl Halide | Cyanide Source | Catalyst/Ligand | Conditions | Yield | Reference |

| (Hetero)aryl chlorides/bromides | K4[Fe(CN)6] | Palladium catalyst | Mild temperatures (≤ 100 °C) | Good | nih.gov |

| Aryl imidazolylsulfonates | K4[Fe(CN)6] | [(allyl)PdCl]2/DPEphos | 75 °C in MeCN–H2O | Good | organic-chemistry.org |

| Aryl bromides | K4[Fe(CN)6] | Cu(BF4)2·6H2O/DMEDA | DMAc | Good | researchgate.net |

| Arenes | Benzyl nitrile | Copper catalyst | Aerobic C-H oxidation | Moderate to Good | rsc.org |

Sustainable and Green Chemistry Considerations in Benzonitrile Synthesis

The principles of green chemistry are increasingly guiding the development of synthetic methodologies for benzonitriles, aiming to reduce waste, avoid hazardous reagents, and improve energy efficiency.

A key focus in green benzonitrile synthesis is the replacement of highly toxic cyanide sources, such as HCN, NaCN, and KCN, with safer alternatives. As mentioned previously, potassium ferrocyanide (K4[Fe(CN)6]) is a prominent example of a non-toxic and stable cyanide source that can be used in both palladium- and nickel-catalyzed reactions. researchgate.netorganic-chemistry.org Other greener cyanide sources that have been explored include dimethylmalononitrile (B1205571) and thiocyanates. organic-chemistry.orgorganic-chemistry.org

The use of biocatalysis presents a highly sustainable approach to nitrile synthesis. Enzymes such as aldoxime dehydratases can catalyze the conversion of aldoximes to nitriles under mild, aqueous conditions, completely avoiding the use of cyanide. nih.govresearchgate.net This enzymatic approach is not only environmentally benign but can also offer high selectivity. Researchers have also explored the direct enzymatic transformation of alcohols to nitriles using galactose oxidase, molecular oxygen, and ammonia. uva.nl

Other green chemistry strategies in benzonitrile synthesis include:

The use of ionic liquids as recyclable reaction media and catalysts , which can simplify product separation and reduce solvent waste. nih.govrsc.org

Electrochemical synthesis , which can enable direct nitrile synthesis from carboxylic acids at room temperature without the need for toxic reagents or expensive catalysts. rsc.org

Ammoxidation of alkylbenzenes in the confined spaces of zeolites , which can suppress combustion side reactions and improve selectivity. medcraveonline.com

The table below highlights some green and sustainable approaches to benzonitrile synthesis:

| Starting Material | Method | Key Green Aspect | Reference |

| Aldehydes | Biocatalysis (Aldoxime dehydratase) | Cyanide-free, mild aqueous conditions | researchgate.net |

| Alcohols | Biocatalysis (Galactose oxidase) | Cyanide-free, uses air as oxidant | uva.nl |

| Benzaldehyde | Ionic Liquid Catalysis | Recyclable catalyst and reaction medium | nih.govrsc.org |

| Benzoic acid | Paired Electrosynthesis | Avoids toxic reagents and expensive catalysts | rsc.org |

| Toluene (B28343) | Catalytic Ammoxidation | High selectivity in zeolite sub-nano spaces | medcraveonline.com |

Elucidation of Cyanation Reaction Mechanisms on Aromatic Substrates

The introduction of a nitrile group onto an aromatic ring, a process known as cyanation, is a key transformation in the synthesis of many pharmaceuticals and agrochemicals. nih.gov The presence of the bromine atom on the aromatic ring of a precursor to this compound makes it a suitable substrate for palladium-catalyzed cyanation reactions. These reactions typically proceed through a catalytic cycle involving oxidative addition and reductive elimination steps. rsc.orgcsbsju.edu

In the context of synthesizing nitriles from aryl halides, the catalytic cycle typically begins with the oxidative addition of the aryl halide to a low-valent transition metal catalyst, most commonly a palladium(0) complex. rsc.orgcsbsju.edu This step involves the cleavage of the carbon-halogen bond and the formation of a new organometallic species where the metal is in a higher oxidation state (e.g., palladium(II)). For a substrate like an aryl bromide, this oxidative addition is a critical step that initiates the catalytic process.

Following oxidative addition, a cyanide source, such as potassium cyanide or zinc cyanide, delivers the cyanide group to the metal center. The final key step is reductive elimination , where the newly formed carbon-cyanide bond is established, and the desired aromatic nitrile is released from the metal center. nih.gov This step regenerates the low-valent catalyst, allowing it to re-enter the catalytic cycle. rsc.orgcsbsju.edu The efficiency of both oxidative addition and reductive elimination can be significantly influenced by the nature of the ligands coordinated to the metal catalyst. acs.org

Table 1: Key Steps in Palladium-Catalyzed Cyanation

| Step | Description |

|---|---|

| Oxidative Addition | The aryl halide (Ar-X) reacts with the Pd(0) catalyst to form an Ar-Pd(II)-X intermediate. rsc.org |

| Transmetalation/Ligand Exchange | A cyanide source (e.g., KCN, Zn(CN)2) transfers a cyanide group to the palladium center, replacing the halide. |

| Reductive Elimination | The aryl group and the cyanide group couple and are eliminated from the palladium center, forming the aryl nitrile (Ar-CN) and regenerating the Pd(0) catalyst. nih.gov |

While the formation of the C-CN bond is central to cyanation, the reverse process, C-CN bond activation , is also a significant area of research. acs.orgacs.org This process involves the cleavage of the strong carbon-cyanide bond by a transition metal complex and has applications in the functionalization of nitriles. acs.orgsnnu.edu.cn For a molecule like this compound, the nitrile group could potentially be a site for further synthetic transformations via C-CN bond activation.

Mechanistically, C-CN bond activation can occur through several pathways, including oxidative addition of the C-CN bond to a low-valent metal center. snnu.edu.cn This process is analogous to the initial step in many cross-coupling reactions involving aryl halides. Both experimental and theoretical studies have shown that an η2-arene complex, where the metal coordinates to the C=C double bond adjacent to the cyano group, can be a crucial intermediate leading to C-CN bond activation. acs.org The stability of this intermediate and the energy barrier for the subsequent C-CN bond cleavage are key factors determining the feasibility of the reaction. acs.org

Mechanistic Aspects of Electrophilic and Radical Bromination Reactions

The synthesis of this compound itself would likely involve a bromination step on a precursor molecule. The mechanism of aromatic bromination can proceed through either an electrophilic or a radical pathway, depending on the reaction conditions.

Electrophilic aromatic bromination is a classic example of electrophilic aromatic substitution (EAS). pressbooks.publibretexts.orglibretexts.org The reaction typically requires a Lewis acid catalyst, such as FeBr₃, to polarize the bromine molecule, generating a strong electrophile (Br⁺). pressbooks.pubmasterorganicchemistry.com The aromatic ring, acting as a nucleophile, attacks the electrophilic bromine, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. libretexts.orgnih.govyoutube.com In the final step, a base removes a proton from the carbon bearing the bromine, restoring the aromaticity of the ring. libretexts.orgyoutube.com The regioselectivity of this reaction is governed by the electronic properties of the substituents already present on the aromatic ring.

Radical bromination , on the other hand, typically occurs at the benzylic position of an alkyl-substituted benzene (B151609) ring under conditions that generate bromine radicals, such as UV light or the use of radical initiators like N-bromosuccinimide (NBS). While less common for the direct bromination of the aromatic ring itself, understanding radical mechanisms is important in the broader context of arene functionalization.

Nucleophilic Substitution Mechanisms at Aromatic and Benzylic Centers

The phenylmethoxy group in this compound introduces possibilities for nucleophilic substitution reactions at both the aromatic ring and the benzylic carbon.

Nucleophilic aromatic substitution (SNA_r) at the aromatic ring is generally challenging due to the electron-rich nature of the benzene ring. masterorganicchemistry.com However, it can occur if the ring is substituted with strong electron-withdrawing groups, which can stabilize the negatively charged intermediate (Meisenheimer complex). masterorganicchemistry.comnih.gov The reaction can proceed through an addition-elimination mechanism. masterorganicchemistry.com Another pathway for nucleophilic aromatic substitution involves a benzyne (B1209423) intermediate, which is typically formed under strongly basic conditions from an aryl halide. masterorganicchemistry.comyoutube.com

Nucleophilic substitution at the benzylic center of the phenylmethoxy group is more facile and can proceed through either an S_N1 or S_N2 mechanism, depending on the substrate, nucleophile, and reaction conditions. The benzylic position is stabilized by the adjacent phenyl ring, which can delocalize both positive charge in an S_N1-like transition state and negative charge in an S_N2-like transition state.

The synthesis of the phenylmethoxy ether linkage in a precursor to this compound would likely involve an etherification reaction, such as a Williamson ether synthesis. This reaction involves the nucleophilic attack of an alkoxide or phenoxide on an alkyl halide. The regiochemistry of this reaction is crucial. For instance, reacting a phenoxide with benzyl bromide would be a more effective strategy than reacting a benzyloxide with an aryl bromide under typical S_N2 conditions.

When chiral centers are involved, the stereochemical outcome of etherification reactions is a key consideration. S_N2 reactions proceed with an inversion of configuration at the electrophilic carbon, while S_N1 reactions would lead to racemization.

Ligand Effects and Catalytic Cycle Analysis in Cross-Coupling Reactions

The bromine atom in this compound makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. csbsju.eduenscm.frnih.govlibretexts.org The ligands coordinated to the palladium catalyst play a pivotal role in the efficiency and selectivity of these reactions. nih.govacs.org

Ligands can influence the catalytic cycle in several ways:

Steric and Electronic Properties: The steric bulk and electron-donating or -withdrawing nature of the ligand can affect the rate of oxidative addition and reductive elimination. nih.govrsc.org For example, bulky, electron-rich phosphine ligands are often used to enhance the reactivity of the catalyst. nih.govnih.gov

Catalyst Stability: Ligands stabilize the metal center and can prevent catalyst decomposition, leading to higher turnover numbers. enscm.fr

Solubility: The choice of ligand can also affect the solubility of the catalyst in the reaction medium. nih.gov

Table 2: Influence of Ligands in Palladium-Catalyzed Cross-Coupling

| Ligand Property | Effect on Catalytic Cycle |

|---|---|

| Steric Bulk | Can promote reductive elimination and favor the formation of monoligated, highly active catalytic species. nih.govresearchgate.net |

| Electron-Donating Ability | Increases the electron density on the metal center, which can facilitate oxidative addition. nih.gov |

| Bite Angle (for bidentate ligands) | Influences the geometry of the metal complex and can affect the ease of both oxidative addition and reductive elimination. rsc.org |

A detailed analysis of the catalytic cycle, often aided by computational studies, is essential for understanding the role of the ligand and for the rational design of more efficient catalytic systems. enscm.fr These studies can provide insights into the energies of intermediates and transition states throughout the reaction pathway.

Kinetic Studies of Reaction Processes Involving Benzonitrile Derivatives

The study of reaction kinetics provides crucial insights into the mechanistic pathways and the factors that govern the rates of chemical transformations involving benzonitrile derivatives. Kinetic analyses, including the determination of rate constants, activation energies, and the effects of substituents, are fundamental to understanding and optimizing these reactions. Key processes such as hydrogenation, cycloaddition, and hydration have been the subject of detailed kinetic investigations.

Hydrogenation Kinetics

The catalytic hydrogenation of benzonitrile is a significant industrial process, and its kinetics have been studied to elucidate the reaction mechanism. The process typically follows a consecutive reaction sequence where benzonitrile is first hydrogenated to benzylamine (B48309), which can then undergo further hydrogenolysis to form toluene. acs.orgresearchgate.net

Kinetic studies on the liquid-phase hydrogenation of benzonitrile over a 5 wt% Palladium on carbon (Pd/C) catalyst have revealed distinct kinetics for each step. The initial hydrogenation of benzonitrile to benzylamine follows first-order kinetics. acs.orgresearchgate.net In contrast, the subsequent hydrogenolysis of benzylamine to toluene conforms to zero-order kinetics. acs.orgresearchgate.net This difference in reaction order indicates that the two stages are governed by different rate-determining steps and mechanistic pathways.

The activation energies (Ea) for these consecutive reactions further highlight their distinct nature. The hydrogenation of the nitrile group has a significantly lower activation barrier compared to the hydrogenolysis of the benzylamine intermediate. acs.orgresearchgate.net

Table 1: Activation Energies for Benzonitrile Hydrogenation Process

| Reaction Step | Reaction Order | Activation Energy (Ea) |

|---|---|---|

| Benzonitrile → Benzylamine | First-Order | 27.6 (±1.8) kJ mol⁻¹ |

| Benzylamine → Toluene | Zero-Order | 80.1 (±6.4) kJ mol⁻¹ |

Data sourced from studies on 5 wt% Pd/C catalyst. acs.org

Cycloaddition Reaction Dynamics

The 1,3-dipolar cycloaddition reactions of benzonitrile oxides are a cornerstone of heterocyclic synthesis, and their kinetics have been extensively studied to understand the influence of substituents and solvents. These reactions, which typically yield isoxazoles or related heterocycles, are sensitive to the electronic properties of both the benzonitrile oxide and the dipolarophile. rsc.orgrsc.org

Kinetic experiments on the reaction of 3,5-dichloro-2,4,6-trimethylbenzonitrile oxide with various substituted N-sulphinylanilines have shown that the reaction rate is influenced by the substituents on the N-sulphinylaniline ring. rsc.org The rate increases as the substituent becomes more electron-withdrawing, with a rate enhancement factor of up to 9 observed when changing the substituent from p-OMe to m-Cl in chlorobenzene. rsc.org However, the correlation with Hammett substituent constants is often poor, suggesting a complex interplay of electronic and steric effects in the transition state. rsc.org The activation entropies for these reactions are typically large and negative (in the range of –28 to –37 e.u.), which is characteristic of a highly ordered, concerted transition state. rsc.org

Table 2: Second-Order Rate Constants for the Reaction of 3,5-Dichloro-2,4,6-trimethylbenzonitrile oxide with Substituted N-Sulphinylanilines at 25°C

| Substituent (on N-Sulphinylaniline) | Solvent | Rate Constant (k₂) x 10³ (l mol⁻¹ s⁻¹) |

|---|---|---|

| p-OMe | Carbon Tetrachloride | 1.53 |

| p-Me | Carbon Tetrachloride | 2.00 |

| H | Carbon Tetrachloride | 2.92 |

| p-Cl | Carbon Tetrachloride | 5.32 |

| m-Cl | Carbon Tetrachloride | 9.21 |

| p-OMe | Chlorobenzene | 1.34 |

| p-Cl | Chlorobenzene | 6.67 |

| m-Cl | Chlorobenzene | 12.0 |

Data adapted from kinetic studies on cycloaddition reactions. rsc.org

Substituent Effects in Hydration Reactions

The influence of substituents on the rate of reaction is often quantified using the Hammett equation, which relates reaction rates to the electron-donating or electron-withdrawing nature of substituents on the aromatic ring. wikipedia.orgescholarship.org In the palladium-catalyzed hydration of para-substituted benzonitriles, a Hammett plot reveals a positive slope (ρ = +0.148). researchgate.net This positive ρ value indicates that the reaction is facilitated by electron-withdrawing groups. researchgate.net These groups make the nitrile carbon more electrophilic and thus more susceptible to nucleophilic attack by water, which is a key step in the hydration mechanism. researchgate.net This kinetic finding is crucial for understanding the electronic demands of the catalytic cycle and for designing more efficient catalyst systems for nitrile hydration.

Quantum Chemical Characterization of Electronic and Molecular Structure

Quantum chemical methods are fundamental to characterizing the electronic and geometric properties of this compound. These calculations provide a detailed picture of the molecule's preferred three-dimensional arrangement and the distribution of its electrons, which are key determinants of its physical and chemical properties.

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C-Br | ~1.91 Å |

| Bond Length | C≡N | ~1.15 Å |

| Bond Length | C-O (ether) | ~1.37 Å |

| Bond Angle | C-C-Br | ~120° |

| Bond Angle | C-C-CN | ~120° |

| Dihedral Angle | C-C-O-C | Varies with conformation |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electronic Properties

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties. wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction, characterizing it as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its susceptibility to nucleophilic attack and its electrophilic nature. researchgate.netbhu.ac.in

Table 2: Illustrative Frontier Orbital Data for a Substituted Aromatic Nitrile (Note: The values below are hypothetical and serve to illustrate the typical outputs of such an analysis.)

| Property | Value | Significance |

| HOMO Energy | -6.5 eV | Electron-donating capability |

| LUMO Energy | -1.2 eV | Electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV | Chemical reactivity and kinetic stability |

Computational Modeling of Reaction Mechanisms

Computational modeling allows for the detailed exploration of how chemical reactions occur, providing insights that are often inaccessible through experimental means alone. This includes identifying the high-energy transition states that connect reactants to products and mapping out the most favorable reaction pathways.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis for Key Transformations

To understand a chemical transformation involving this compound, computational chemists first locate the transition state (TS) structure for the reaction. The TS is a specific, high-energy arrangement of atoms that represents the peak of the energy barrier for a reaction. Following the identification of a TS, an Intrinsic Reaction Coordinate (IRC) analysis is performed. This calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the located TS indeed connects the desired chemical species. This methodology has been applied to various reactions involving substituted aromatic compounds, providing clear mechanistic pictures of transformations like cycloadditions or nucleophilic substitutions. researchgate.net

Molecular Dynamics Simulations for Conformational Landscapes and Intramolecular Interactions

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, offering insights into conformational flexibility and intermolecular interactions.

For a molecule like this compound, which has a flexible ether linkage, MD simulations can explore its conformational landscape. These simulations would reveal the different spatial orientations (conformers) the phenylmethoxy group can adopt relative to the benzonitrile ring and the relative stabilities of these conformers. Furthermore, MD can elucidate non-covalent intramolecular interactions, such as potential weak hydrogen bonds or steric repulsions, that influence the molecule's shape and properties. Studies on benzonitrile in the liquid phase have used MD to understand local structuring and interactions, demonstrating the power of this technique to reveal complex molecular behaviors. stanford.edu

Quantitative Structure-Activity Relationship (QSAR) Studies on Benzonitrile Derivatives with Focus on Physicochemical Descriptors

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activity or other properties. For benzonitrile derivatives, QSAR studies are instrumental in predicting activities and guiding the synthesis of new molecules with desired characteristics. These models are built upon a variety of molecular descriptors that quantify the physicochemical properties of the compounds.

The fundamental assumption of QSAR is that the biological activity of a compound is directly related to its molecular properties. atlantis-press.com These properties are categorized into lipophilic, electronic, and steric parameters. atlantis-press.com For benzonitrile derivatives, key descriptors include hydrophobicity, often represented by the logarithm of the octanol-water partition coefficient (logP), and electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov These electronic descriptors are crucial as they relate to the molecule's ability to engage in charge-transfer interactions. researchgate.net

Studies on various aromatic compounds, including benzonitriles, have demonstrated that different mechanisms of action can be elucidated through QSAR analysis. qsardb.org For instance, hydrophobicity and descriptors of reactivity are confirmed to be significant in predicting the toxicity of benzonitriles. qsardb.org In the context of brominated compounds, QSAR models have been successfully developed to predict properties like endocrine-disrupting potencies, highlighting the utility of this approach for environmental and toxicological assessment. nih.gov

The development of a robust QSAR model involves selecting the most relevant descriptors from a larger pool. Multiple Linear Regression (MLR) is a common statistical method used to build the QSAR equation. nih.govnih.gov The quality and predictive power of the model are assessed using statistical metrics such as the regression coefficient (r or R²), standard error (SE), and the F-statistic. atlantis-press.com For a model to be considered reliable, it must undergo rigorous internal and external validation procedures. nih.gov

Table 1: Key Physicochemical Descriptors in QSAR Studies of Benzonitrile Derivatives

| Descriptor Category | Descriptor Example | Symbol | Significance in QSAR Models |

| Lipophilic | Octanol-Water Partition Coefficient | logP | Represents the hydrophobicity of the molecule, influencing its transport and distribution in biological systems. nih.gov |

| Electronic | Highest Occupied Molecular Orbital Energy | EHOMO | Indicates the molecule's capacity to donate electrons; related to reactivity and interaction with electrophilic sites. atlantis-press.com |

| Electronic | Lowest Unoccupied Molecular Orbital Energy | ELUMO | Indicates the molecule's capacity to accept electrons; important for interactions with nucleophilic sites. atlantis-press.comresearchgate.net |

| Electronic | Dipole Moment | µ | Measures the polarity of the molecule, which affects its solubility and binding interactions. |

| Steric | Molar Refractivity | CMR | Relates to the volume of the molecule and its polarizability, influencing how it fits into a binding site. atlantis-press.com |

| Steric | Molecular Weight | MW | A measure of the molecule's size, which can impact its diffusion and steric fit with a target. atlantis-press.com |

| Topological | Molecular Connectivity Index | χ | Describes the degree of branching and complexity of the molecular structure. nih.gov |

Theoretical Spectroscopy: Prediction of Vibrational and Electronic Spectra

Theoretical spectroscopy, utilizing quantum chemical calculations, is a powerful tool for predicting and interpreting the vibrational and electronic spectra of molecules like this compound. Methods such as Density Functional Theory (DFT) are frequently employed to calculate optimized molecular geometries, vibrational frequencies, and electronic transition energies. orientjchem.orgnih.gov These theoretical predictions provide valuable insights into the molecule's structure, bonding, and electronic properties, often complementing experimental data. nih.gov

Vibrational Spectra (FT-IR and FT-Raman): The vibrational spectrum of a molecule is a unique fingerprint determined by its atomic masses and the force constants of its bonds. For substituted benzonitriles, theoretical calculations can predict the frequencies and intensities of fundamental vibrational modes. For a closely related compound, 4-Bromo-3-methylbenzonitrile, DFT calculations have been used to assign specific vibrational modes. orientjchem.orgresearchgate.net The characteristic nitrile (C≡N) stretching vibration is a strong and easily identifiable band, typically predicted in the 2220-2240 cm⁻¹ region. researchgate.net The C-Br stretching vibration is expected at a much lower frequency, generally in the range of 1129–480 cm⁻¹. orientjchem.org Aromatic C-C stretching vibrations within the benzene ring typically appear in the 1625–1430 cm⁻¹ range. mdpi.com

Table 2: Predicted Vibrational Frequencies for a Representative Brominated Benzonitrile Derivative (4-Bromo-3-methylbenzonitrile)

| Vibrational Mode | Predicted Frequency (cm⁻¹) (DFT) | Description |

| C≡N Stretch | 2235 | Stretching of the nitrile group bond. researchgate.net |

| C-H Stretch (Aromatic) | 3000-3150 | Stretching of the carbon-hydrogen bonds on the phenyl rings. mdpi.com |

| C-C Stretch (Aromatic) | 1400-1600 | In-plane stretching of the carbon-carbon bonds within the benzene ring. mdpi.com |

| C-Br Stretch | 266 | Stretching of the carbon-bromine bond. researchgate.net |

| C-H Bend (Aromatic) | 1000-1300 | In-plane bending of the aromatic C-H bonds. |

| Ring Bending/Torsion | < 800 | Out-of-plane bending and torsional motions of the benzene ring. |

Data derived from studies on analogous compounds like 4-Bromo-3-methylbenzonitrile. researchgate.net

Electronic Spectra (UV-Vis): Theoretical calculations can also predict the electronic absorption spectra (UV-Vis) by determining the energies of electronic transitions between molecular orbitals, most notably from the HOMO to the LUMO. nih.gov The calculated HOMO-LUMO energy gap is a key parameter; a smaller gap suggests that the molecule can be excited by lower-energy light (longer wavelength) and indicates higher chemical reactivity. nih.gov For aromatic systems like benzonitrile derivatives, the UV-Vis spectrum is typically characterized by π → π* transitions. The specific wavelengths of maximum absorption (λmax) are influenced by the substituents on the benzene ring. The presence of the bromine atom and the phenylmethoxy group would be expected to cause shifts in the absorption bands compared to unsubstituted benzonitrile.

Investigation of Solvent Effects and Implicit Solvation Models in Computational Chemistry

The properties and behavior of molecules in solution can differ significantly from those in the gas phase. ucsb.edu Therefore, accounting for the influence of the solvent is crucial for accurate computational predictions of molecular structure, reactivity, and spectra. cas.cz For a molecule like this compound, interactions with a solvent can alter its conformational preferences and electronic properties.

Computational chemistry employs two main approaches to model solvent effects: explicit and implicit models. Explicit models involve simulating a number of individual solvent molecules around the solute, which is computationally intensive. ucsb.edu Implicit solvation models, which are more computationally efficient, represent the solvent as a continuous medium with specific dielectric properties. mdpi.com

One of the most widely used implicit models is the Polarizable Continuum Model (PCM). mdpi.com In PCM, the solute is placed within a cavity carved out of the solvent continuum, and the electrostatic interactions between the solute and the polarized solvent are calculated. This approach, often part of a Self-Consistent Reaction Field (SCRF) method, effectively captures the bulk electrostatic effects of the solvent. mdpi.com

Solvent polarity can significantly impact molecular properties. For example, the electronic polarizability of benzonitrile, a measure of how easily its electron cloud is distorted by an electric field, shows slight variations in different solvents. researchgate.net Furthermore, the electronic absorption spectrum of a molecule can change depending on the solvent, a phenomenon known as solvatochromism. ucsb.edu A shift to a longer wavelength is a red-shift, while a shift to a shorter wavelength is a blue-shift. ucsb.edu These shifts arise from the differential stabilization of the ground and excited electronic states by the solvent. For benzonitrile and its derivatives, the choice of solvent can influence reaction rates and equilibria, making accurate solvent modeling essential for predictive computational studies. acs.org

Table 3: Effect of Solvent on the Static Electronic Polarizability of Benzonitrile

| Solvent | Dielectric Constant (ε) | Static Polarizability of Benzonitrile (ų) |

| Carbon Tetrachloride (CCl₄) | 2.24 | 13.91 |

| Cyclohexane (C₆H₁₂) | 2.02 | 13.92 |

| Tetrahydrofuran (THF) | 7.58 | 13.97 |

| Acetonitrile (CH₃CN) | 37.5 | 14.10 |

Data extracted from a study on the solvent effect on the electronic polarizability of benzonitrile. researchgate.net

Utilization as a Building Block in the Synthesis of Diverse Organic Scaffolds

The compound serves as a versatile scaffold, offering three distinct points for chemical modification. The nitrile, aryl bromide, and protected phenol can be manipulated in a controlled, sequential manner, enabling the synthesis of a diverse array of organic structures. This controlled reactivity is fundamental to its utility in multi-step synthetic campaigns.

The cyano (nitrile) group is a valuable synthetic handle that can be converted into several other important functional groups. These transformations significantly broaden the synthetic utility of the this compound core.

Carboxylic Acids: The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. This conversion is a fundamental transformation in organic synthesis, providing access to a class of compounds that are themselves precursors to other functionalities like esters and acid chlorides.

Amides: Partial hydrolysis of the nitrile, typically under controlled alkaline conditions, can afford the primary amide. This transformation is useful for introducing the carboxamide group, a common feature in many biologically active molecules.

Amines: The nitrile group can be reduced to a primary amine (in the form of an aminomethyl group, -CH₂NH₂) using strong reducing agents such as lithium aluminum hydride (LiAlH₄). This reaction provides a method for introducing a basic amino group, extending the carbon chain by one atom.

Tetrazoles: The nitrile can undergo a [3+2] cycloaddition reaction with an azide (B81097) source, most commonly sodium azide, to form a tetrazole ring. This transformation is particularly significant in medicinal chemistry, where the tetrazole ring is widely used as a bioisostere for the carboxylic acid group, often improving the metabolic stability and pharmacokinetic properties of a drug candidate.

Table 1: Key Transformations of the Nitrile Moiety

| Target Functionality | General Reaction Type | Typical Reagents | Resulting Group |

|---|---|---|---|

| Carboxylic Acid | Hydrolysis | H₃O⁺ or NaOH(aq), heat | -COOH |

| Amide | Partial Hydrolysis | H₂O₂, base | -CONH₂ |

| Primary Amine | Reduction | LiAlH₄, followed by H₂O | -CH₂NH₂ |

| Tetrazole | Cycloaddition | NaN₃, NH₄Cl or ZnCl₂ | -CN₄H |

The aryl bromide portion of the molecule is a key reactive site for palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools in modern organic synthesis for forming new bonds with high precision. Aryl bromides are often preferred substrates due to their balanced reactivity and stability compared to more reactive aryl iodides or less reactive aryl chlorides wikipedia.org.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species (such as a boronic acid or ester) to form a new carbon-carbon bond wikipedia.org. It is widely used to synthesize biaryl compounds, which are common motifs in pharmaceuticals and advanced materials nih.govnih.gov. The reaction typically employs a palladium catalyst and a base organic-chemistry.orgscielo.br.

Heck Reaction: The Heck reaction forms a C-C bond by coupling the aryl bromide with an alkene in the presence of a palladium catalyst and a base organic-chemistry.orglibretexts.org. This method is highly effective for synthesizing substituted alkenes, such as styrenes, with excellent control of stereochemistry chem-station.com.

Sonogashira Coupling: This reaction creates a C-C bond between the aryl bromide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst wikipedia.orglibretexts.org. The resulting arylalkynes are valuable intermediates for synthesizing more complex structures and conjugated systems organic-chemistry.orgresearchgate.net.

Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction couples the aryl bromide with a primary or secondary amine wikipedia.org. It has become a go-to method for synthesizing aryl amines, replacing harsher classical methods and offering broad substrate scope and functional group tolerance beilstein-journals.orgnih.gov.

Table 2: Common Cross-Coupling Reactions of the Aryl Bromide Moiety

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura | Boronic Acid/Ester | C(aryl)-C(sp², sp³) | Pd(0) complex, Base |

| Heck | Alkene | C(aryl)-C(alkenyl) | Pd(0) complex, Base |

| Sonogashira | Terminal Alkyne | C(aryl)-C(alkynyl) | Pd(0) complex, Cu(I) salt, Base |

| Buchwald-Hartwig | Amine | C(aryl)-N | Pd(0) complex, Ligand, Base |

The benzyloxy (benzyl ether) group serves as a robust protecting group for the phenolic oxygen at the C4 position. A protecting group is essential in multi-step synthesis to prevent a reactive functional group from interfering with reactions occurring elsewhere in the molecule.

The benzyl ether is particularly useful because it is stable under a wide range of conditions, including those used for many of the transformations of the nitrile group and the cross-coupling reactions of the aryl bromide. For instance, it is resistant to many non-catalytic basic and acidic conditions, as well as to various organometallic reagents.

The removal of the benzyl group, or deprotection, is typically achieved under mild conditions by palladium-catalyzed hydrogenation or hydrogenolysis organic-chemistry.org. This process cleaves the C-O bond of the ether, regenerating the free phenol and producing toluene as a byproduct. This reliable deprotection strategy allows for the unveiling of the hydroxyl group at a late stage in a synthetic sequence, providing access to a new reactive site for further functionalization if needed.

Precursor for Advanced Aromatic and Heteroaromatic Systems

By leveraging the sequential reactivity of its functional groups, this compound is a valuable precursor for the synthesis of complex, biologically active molecules ijnrd.orgnih.govfrontiersin.org. A prominent example is its role in the synthesis of Febuxostat, a non-purine selective inhibitor of xanthine (B1682287) oxidase used for the treatment of gout researchgate.net.

In the synthesis of Febuxostat, a related intermediate, 3-bromo-4-isobutyloxybenzonitrile, undergoes a series of transformations researchgate.netresearchgate.net. The nitrile group is first converted to a thioamide. This intermediate is then cyclized to form the core thiazole (B1198619) ring, a key heteroaromatic system. The aryl bromide serves as a handle for subsequent reactions to complete the molecule. The synthesis of this compound itself proceeds via the benzylation of 3-bromo-4-hydroxybenzonitrile chemicalbook.com. This application highlights how the compound's functionalities work in concert to build a complex, multi-ring heteroaromatic drug molecule.

Enabling Reagent in Multicomponent Reactions and Cascade Processes

While specific examples utilizing this compound in multicomponent reactions (MCRs) are not extensively documented, its constituent functional groups are known to participate in such processes. MCRs, where three or more reactants combine in a single operation to form a product, are highly valued for their efficiency and atom economy. The nitrile group, for instance, can act as a component in the synthesis of various heterocycles nih.gov. The aryl bromide can participate in palladium-catalyzed cascade reactions, where an initial cross-coupling event triggers subsequent intramolecular cyclizations. The potential for this molecule to be used in the development of novel MCRs or cascade sequences remains an area for further exploration.

Contribution to Academic Method Development in Complex Organic Synthesis

This compound is primarily valued as a functionalized building block for target-oriented synthesis rather than as a standard substrate for testing new synthetic methods. Academic studies in methodology often utilize simpler, less functionalized substrates (e.g., bromobenzene) to establish the scope and limitations of a new reaction. However, the successful incorporation of this compound in complex syntheses, such as that of Febuxostat, implicitly validates the robustness of the chemical methods employed, demonstrating their applicability to multifunctional and sterically hindered substrates. Its use therefore contributes to the broader field by showcasing the practical utility of modern synthetic reactions in real-world applications.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 3-Bromo-4-(phenylmethoxy)-benzonitrile?

- Methodological Answer : Optimizing synthesis involves solvent selection, catalyst efficiency, and purification protocols. For example, in analogous brominated benzonitrile derivatives, reactions in polar aprotic solvents (e.g., DMF) with K₂CO₃ as a base yield higher efficiency. Purification via silica gel chromatography (Hex:EtOAc gradients) is critical to isolate the product from byproducts like unreacted starting materials or di-substituted impurities . Monitoring reaction progress using TLC or HPLC ensures intermediate stability.

Q. How can researchers validate the structural integrity of this compound?

- Methodological Answer : Multimodal spectroscopic analysis is essential.

- NMR : ¹H and ¹³C NMR identify substituent positions (e.g., bromine and methoxy groups) and confirm aromatic coupling patterns. For example, deshielded protons adjacent to electron-withdrawing groups (e.g., -CN) appear at δ 7.5–8.5 ppm .

- HRMS : High-resolution mass spectrometry confirms molecular formula (e.g., [M+H]+ m/z accuracy within 3 ppm) .

- IR : CN stretching vibrations (~2220 cm⁻¹) and C-O-C bands (~1250 cm⁻¹) validate functional groups .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and goggles to avoid skin/eye contact.

- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks from volatile intermediates (e.g., brominated byproducts).

- Purity Verification : If commercial sources lack analytical data (common for early-discovery compounds), perform in-house LC-MS or NMR to confirm identity and purity .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations assess electronic parameters (e.g., Hammett constants) to predict substituent effects on reaction rates. For benzonitrile derivatives, Fukui indices identify nucleophilic/electrophilic sites, guiding catalyst selection (e.g., Pd vs. Au) for Suzuki-Miyaura or Ullmann couplings. Solvent effects (e.g., benzonitrile’s dipole moment) are modeled using COSMO-RS to optimize reaction media .

Q. How do researchers address contradictory spectroscopic data in brominated benzonitrile derivatives?

- Methodological Answer : Contradictions (e.g., unexpected splitting in NMR) may arise from dynamic processes (e.g., rotamers) or paramagnetic impurities. Strategies include:

- Variable Temperature NMR : Resolve overlapping signals by slowing molecular motion (e.g., at −40°C).

- 2D NMR (COSY, HSQC) : Assign ambiguous peaks through correlation spectroscopy.

- Computational Validation : Compare experimental NMR shifts with DFT-predicted values (software: Gaussian, ORCA) .

Q. What mechanistic insights govern the regioselectivity of this compound in nucleophilic aromatic substitution (SNAr)?

- Methodological Answer : Regioselectivity depends on electronic and steric factors.

- Electronic Effects : Methoxy groups activate the ring via resonance, directing nucleophiles to the para position relative to bromine.

- Steric Hindrance : Bulky substituents (e.g., phenylmethoxy) disfavor ortho substitution. Kinetic studies (e.g., monitoring reaction rates with varying nucleophiles) and isotopic labeling (¹⁸O in methoxy groups) validate pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.